molecular formula C12H13NO2 B7790285 4-(Propylamino)chromen-2-one CAS No. 132815-42-0

4-(Propylamino)chromen-2-one

Cat. No. B7790285
CAS RN: 132815-42-0
M. Wt: 203.24 g/mol
InChI Key: GDRCJLWGOVDQLL-UHFFFAOYSA-N
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Description

4-(Propylamino)chromen-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Propylamino)chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propylamino)chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Effects: Synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds closely related to 4-(Propylamino)chromen-2-one, have demonstrated high levels of antibacterial activity against bacteria like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

  • Synthesis of Functionalized Chromen-5-ones: Research has been conducted on the regioselective synthesis of chromen-5-ones and related compounds through multi-component reactions. These compounds are important for bioactive heterocyclic frameworks in medicinal chemistry (Singh, Nandi, & Samai, 2012).

  • Novel Synthesis of Substituted Chromen-4-ones: A novel method for synthesizing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones was developed, indicating broad applications in biomedical structures (Zhou et al., 2013).

  • Computational and Spectral Studies: 6-Phenylazo-3-(p-tolyl)-2H-chromen-2-one and related compounds have been studied for their optimized structure, vibrational assignments, and non-linear optical properties, contributing to material science and computational chemistry (Manimekalai & Vijayalakshmi, 2015).

  • Antitumor Activity: Certain analogs of 4-amino-2H-benzo[h]chromen-2-one have shown potent cytotoxic activity and promising results in anti-breast cancer activity in vivo, suggesting their potential as anticancer agents (Dong et al., 2012).

  • Copper-Catalyzed Cyclization: Research has been conducted on the copper-catalyzed cyclization of 4-(phenylamino)-2H-chromen-2-ones to synthesize novel functionalized compounds, indicating the utility in organic synthesis (Weng et al., 2017).

  • Intramolecular Palladium-Catalyzed Acylation: This method has been developed for an efficient synthesis of 4H-chromen-4-ones, a crucial step in synthesizing flavonoids, which are important in pharmaceutical chemistry (Yue et al., 2017).

  • Antimicrobial Tetrazole Derivatives: Chromone-based tetrazole derivatives have shown significant antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Chopra et al., 2019).

properties

IUPAC Name

4-(propylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-13-10-8-12(14)15-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCJLWGOVDQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=O)OC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287736
Record name 4-(Propylamino)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propylamino)chromen-2-one

CAS RN

132815-42-0
Record name 4-(Propylamino)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132815-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Propylamino)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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